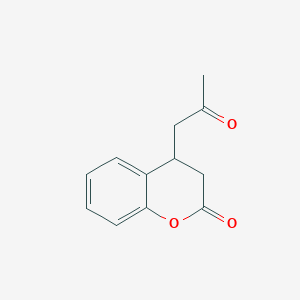
2,2,3-Trimethyl-2H-oxiren-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethyl-2H-oxiren-1-ium is an organic compound characterized by its unique structure, which includes an oxirane ring substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2H-oxiren-1-ium typically involves the reaction of suitable precursors under specific conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly oxidizing agents and catalysts is also a focus to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2,2,3-Trimethyl-2H-oxiren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The methyl groups on the oxirane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and other reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols.
科学研究应用
2,2,3-Trimethyl-2H-oxiren-1-ium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
作用机制
The mechanism of action of 2,2,3-Trimethyl-2H-oxiren-1-ium involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with different functional groups.
2,3,3-Trimethyl-3H-indol-1-ium: Shares the trimethyl substitution but has a different core structure.
Uniqueness
2,2,3-Trimethyl-2H-oxiren-1-ium is unique due to its oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic applications and material science.
属性
CAS 编号 |
113613-33-5 |
|---|---|
分子式 |
C5H9O+ |
分子量 |
85.12 g/mol |
InChI |
InChI=1S/C5H9O/c1-4-5(2,3)6-4/h1-3H3/q+1 |
InChI 键 |
POFRARSEPZJZLH-UHFFFAOYSA-N |
规范 SMILES |
C[C+]1C(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
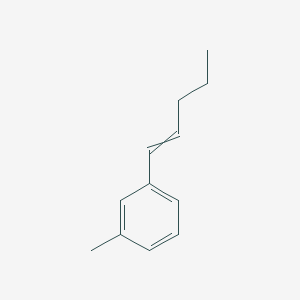

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
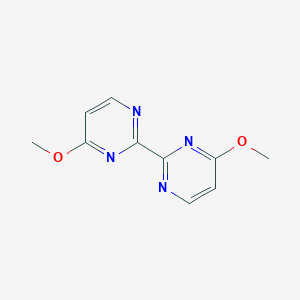
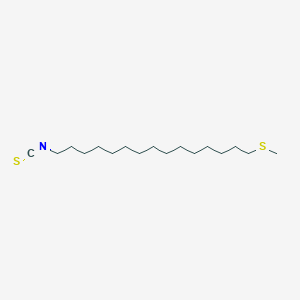
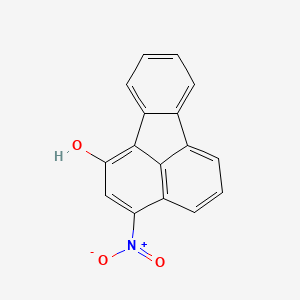


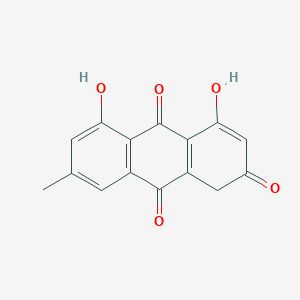
![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
